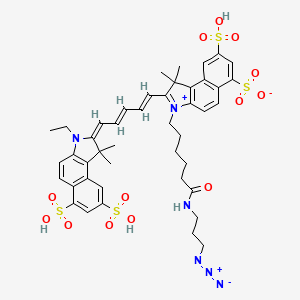
Sulfo-Cy5.5 Azide
Vue d'ensemble
Description
Sulfo-Cy5.5 Azide is a water-soluble, hydrophilic fluorophore that emits in the far-red region of the spectrum. It is an analog of Cy5.5 and is known for its bright fluorescence due to its outstanding molar extinction coefficient . This compound is commonly used in click chemistry, particularly for labeling sensitive molecules such as peptides, proteins, and oligonucleotides .
Mécanisme D'action
Target of Action
Sulfo-Cy5.5 Azide is primarily targeted towards biomolecules, particularly proteins and peptides . The compound is designed to interact with the primary amines of proteins, or amine-modified oligonucleotides .
Mode of Action
The azide group of this compound can be conjugated with terminal alkynes in the presence of a copper (I) catalyst, or with cycloalkynes in a copper-free strain-promoted reaction . This interaction with its targets leads to the formation of a stable covalent bond, allowing the this compound to effectively label the target biomolecules .
Biochemical Pathways
This compound operates within the biochemical pathways of click chemistry . Click chemistry is a type of chemical reaction that joins small units together to create larger structures. In the context of this compound, this reaction allows for the labeling of biomolecules, which can then be detected due to the bright fluorescence of the this compound .
Pharmacokinetics
This compound is highly water-soluble, which contributes to its bioavailability . Its solubility in water, DMF, and DMSO allows it to be used in a variety of environments, increasing its versatility as a labeling agent. The compound’s high hydrophilicity also minimizes non-specific binding, further enhancing its effectiveness .
Result of Action
The primary result of this compound’s action is the labeling of biomolecules. Once the compound has been conjugated to a biomolecule, it emits a bright fluorescence in the far-red area of the spectrum . This allows for the easy detection and tracking of the labeled biomolecules, making this compound a valuable tool in biological research and medical diagnostics .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a copper (I) catalyst or cycloalkynes, which are necessary for the compound to conjugate with its targets . Additionally, the compound’s effectiveness can be affected by the pH and temperature of its environment, as these factors can influence the stability of the compound and its ability to bind to its targets .
Analyse Biochimique
Biochemical Properties
Sulfo-Cy5.5 Azide plays a crucial role in biochemical reactions, primarily through its use in click chemistry. The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, forming a stable triazole linkage . This reaction is highly specific and efficient, making this compound an excellent tool for labeling sensitive biomolecules such as peptides, proteins, and oligonucleotides . Additionally, this compound can participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with cyclooctyne-containing molecules, allowing for copper-free click chemistry .
Cellular Effects
This compound has been shown to influence various cellular processes. When used to label biomolecules, it can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-labeled proteins can be tracked within cells, providing insights into protein localization and function . The dye’s bright fluorescence allows for high-resolution imaging, which is essential for studying dynamic cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azide group in this compound forms covalent bonds with alkyne groups in target molecules via CuAAC or SPAAC reactions . This covalent linkage ensures stable and specific labeling of biomolecules, which is critical for accurate biochemical analysis. Additionally, the hydrophilic nature of this compound minimizes non-specific binding, enhancing the specificity of the labeling process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The dye is stable under standard storage conditions, with a shelf life of up to 24 months when stored at -20°C in the dark . Prolonged exposure to light or repeated freeze-thaw cycles can degrade the dye, reducing its fluorescence intensity and labeling efficiency . In in vitro and in vivo studies, this compound has shown consistent performance over extended periods, making it a reliable tool for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the dye effectively labels target biomolecules without causing significant toxicity . At high doses, this compound may exhibit toxic effects, including cellular stress and apoptosis . It is essential to optimize the dosage to achieve the desired labeling efficiency while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its conjugation with biomolecules. The dye interacts with enzymes and cofactors that facilitate the CuAAC and SPAAC reactions . These interactions are crucial for the efficient labeling of target molecules and the subsequent analysis of metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its hydrophilic properties. The dye can diffuse freely in aqueous environments, allowing for uniform labeling of biomolecules . Additionally, this compound can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization depending on the target biomolecule it labels. The dye can be directed to various cellular compartments, such as the nucleus, cytoplasm, or mitochondria, based on the targeting signals or post-translational modifications of the labeled biomolecule . This precise localization is essential for studying the function and dynamics of specific proteins within cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cy5.5 Azide is synthesized through a series of chemical reactions that introduce an azide group into the cyanine dye structure. The azide group allows the compound to participate in click chemistry reactions. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Backbone: The initial step involves the synthesis of the cyanine dye backbone, which includes the polymethine chain and the aromatic rings.
Introduction of Sulfo Groups: Sulfo groups are introduced to enhance the water solubility and hydrophilicity of the dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine Dye: Large-scale synthesis of the cyanine dye backbone.
Sulfonation: Introduction of sulfo groups to increase solubility.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cy5.5 Azide primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without a copper catalyst and involves the azide group reacting with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper(I) catalyst, typically copper sulfate and sodium ascorbate, in an aqueous or organic solvent.
SPAAC: Does not require a catalyst and can be performed in aqueous conditions.
Major Products
CuAAC: Forms a stable triazole linkage.
SPAAC: Also forms a stable triazole linkage but without the need for a copper catalyst.
Applications De Recherche Scientifique
Sulfo-Cy5.5 Azide has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfo-Cy5 Azide: Similar in structure but with different spectral properties.
Sulfo-Cyanine5.5: Lacks the azide group but has similar fluorescence properties.
Sulfo-Cyanine3 Azide: Another cyanine dye with an azide group but different spectral properties.
Uniqueness
Sulfo-Cy5.5 Azide is unique due to its combination of high water solubility, bright fluorescence, and the presence of an azide group that allows for efficient click chemistry reactions. This makes it highly versatile and useful for a wide range of applications in scientific research .
Propriétés
IUPAC Name |
3-[6-(3-azidopropylamino)-6-oxohexyl]-2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H50N6O13S4/c1-6-49-34-19-17-30-32(24-28(64(52,53)54)26-36(30)66(58,59)60)41(34)43(2,3)38(49)14-9-7-10-15-39-44(4,5)42-33-25-29(65(55,56)57)27-37(67(61,62)63)31(33)18-20-35(42)50(39)23-12-8-11-16-40(51)46-21-13-22-47-48-45/h7,9-10,14-15,17-20,24-27H,6,8,11-13,16,21-23H2,1-5H3,(H4-,46,51,52,53,54,55,56,57,58,59,60,61,62,63) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFSLMCVGRFHSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCCCN=[N+]=[N-])(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H50N6O13S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
999.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride](/img/structure/B1433139.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1433140.png)
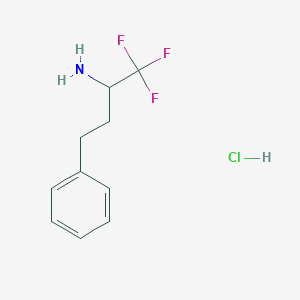
![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)
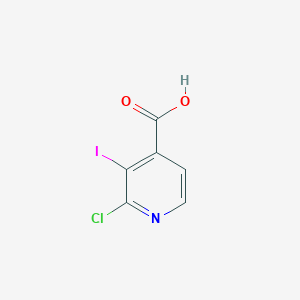
![4-[4-(Trifluoromethyl)phenyl]butan-1-amine hydrochloride](/img/structure/B1433147.png)
![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)

![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)
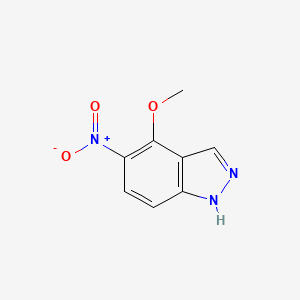
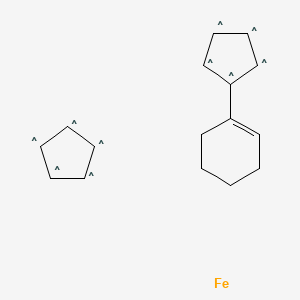
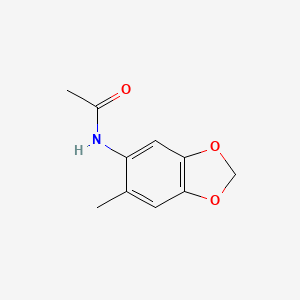
![N-[1-(2-chlorophenyl)-1-methoxypropan-2-yl]hydroxylamine](/img/structure/B1433160.png)

